2-Methyl-4-(piperidin-4-YL)phenol
Overview
Description
2-Methyl-4-(piperidin-4-YL)phenol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential as a Biologically Active Drug : The compound 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, an alkylaminophenol compound similar to 2-Methyl-4-(piperidin-4-YL)phenol, has been synthesized and analyzed for its potential as a biologically active drug. It exhibits high antioxidant value, suggesting potential medicinal applications (Ulaş, 2020).
Corrosion Inhibition : Benzimidazole derivatives, including a compound similar to 2-Methyl-4-(piperidin-4-YL)phenol, have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds show high efficiency in preventing corrosion, which is important in industrial applications (Yadav et al., 2016).
Pharmaceutical Applications : Halogenated 4-(phenoxymethyl)piperidines, structurally related to 2-Methyl-4-(piperidin-4-YL)phenol, have been synthesized and evaluated as potential ligands for σ-1 receptors. These compounds have shown promising results in in vivo studies, indicating potential use in developing radiolabeled probes for studying σ receptors in various organs (Waterhouse et al., 1997).
Synthesis and Characterization in Drug Development : Research has been conducted on the synthesis and characterization of various related substances in the development of drugs for multidrug-resistant tuberculosis. This includes compounds structurally related to 2-Methyl-4-(piperidin-4-YL)phenol, highlighting the compound's relevance in pharmaceutical research (Jayachandra et al., 2018).
Potential in Polymerization Processes : Copper(II) nitrate complexes of compounds similar to 2-Methyl-4-(piperidin-4-YL)phenol have been prepared and characterized, showing activity in rac-lactide polymerization to produce polylactic acid. This indicates the potential use of such compounds in catalyzing polymerization processes (Daneshmand et al., 2019).
properties
IUPAC Name |
2-methyl-4-piperidin-4-ylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)14)10-4-6-13-7-5-10/h2-3,8,10,13-14H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQARDSOLYLHRQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCNCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(piperidin-4-YL)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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